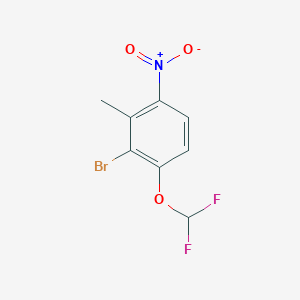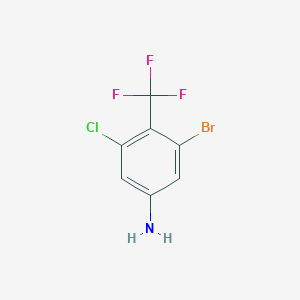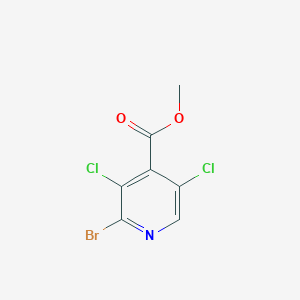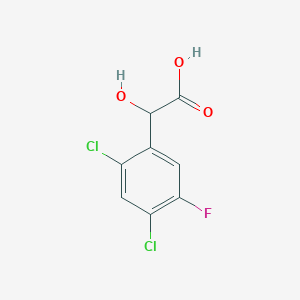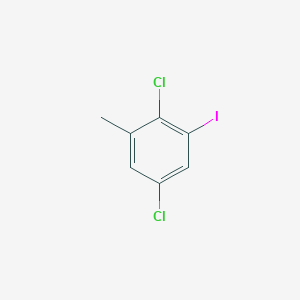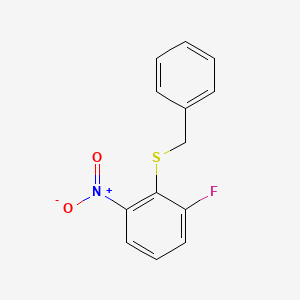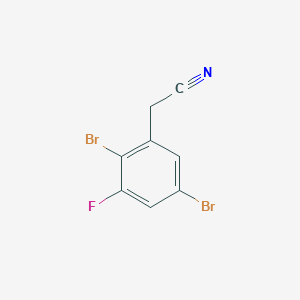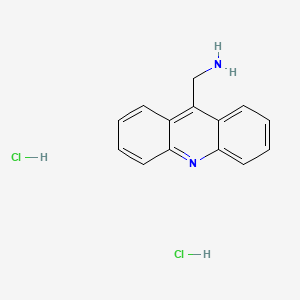
Acridin-9-ylmethanamine dihydrochloride
Vue d'ensemble
Description
Acridin-9-ylmethanamine dihydrochloride is a chemical compound with the CAS Number: 93716-65-5 . It has a molecular weight of 281.18 and is typically available in solid form . The compound is primarily used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H12N2.2ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;;/h1-8H,9,15H2;2*1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.18 g/mol . It is typically available in solid form . Unfortunately, the web search results do not provide more detailed physical and chemical properties.Applications De Recherche Scientifique
Molecular Structure Studies : Acridin-9-ylmethanamine dihydrochloride has been used to study novel acridine-substituted uracils. These structures have been determined through X-ray analysis, revealing insights into their molecular structure and potential applications in chemistry and drug design (Kimura, 1987).
DNA Binding and Antiproliferative Activity : Research on acridine-thiosemicarbazone derivatives, including this compound, has shown their strong affinity for DNA and antiproliferative activities against cancer cell lines. These compounds have been studied for their potential as anticancer agents (de Almeida et al., 2015).
Water Treatment Analysis : In the context of water treatment, acridine, a related compound, has been identified as a transformation product in various water treatment technologies. This research provides valuable information on the fate of pharmaceuticals and related compounds in water treatment processes (Kosjek et al., 2009).
Photochemistry : Acridin-9-ylmethoxycarbonyl (Amoc), derived from acridin-9-ylmethanamine, has been synthesized and studied for its photochemical properties. This compound is a photochemically removable protecting group for alcohols, indicating its potential application in photochemistry and synthetic chemistry (Zhuang et al., 2006).
Anticancer Activities : this compound derivatives have been synthesized and evaluated for their anticancer activities. These compounds have shown potential against various cancer cell lines, indicating their importance in the development of new anticancer drugs (Pitta et al., 2013).
DNA-Targeting Agents : Research on acridine/acridone-carborane conjugates, related to this compound, has revealed strong DNA-binding capabilities with potential anticancer properties. These compounds interact with DNA and have shown cytotoxicity against cancer cell lines (Różycka et al., 2023).
Synthesis of Novel Compounds : Research has been conducted on the synthesis of novel acridine spirocompounds, using derivatives of acridin-9-ylmethanamine. These studies contribute to the understanding of acridine chemistry and its applications in synthesizing new compounds with potential biological activities (Vilková et al., 2014).
Safety and Hazards
The safety data sheet for Acridin-9-ylmethanamine dihydrochloride provides several precautionary statements. For example, it advises to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . It also suggests wearing protective gloves/protective clothing/eye protection/face protection .
Analyse Biochimique
Biochemical Properties
Acridin-9-ylmethanamine dihydrochloride plays a significant role in biochemical reactions, primarily through its interactions with DNA. The compound is known to intercalate into double-stranded DNA, a process driven by charge transfer and π-stacking interactions. This intercalation can disrupt the helical structure of DNA, leading to the inhibition of DNA-related enzymes such as topoisomerases . Additionally, this compound has been shown to interact with proteins involved in DNA repair, further influencing cellular processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. The compound’s ability to intercalate into DNA can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to influence the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, the compound’s interaction with DNA can lead to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly DNA. The compound intercalates into the DNA double helix, disrupting its structure and inhibiting the activity of DNA-related enzymes such as topoisomerases . This inhibition can prevent the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can influence gene expression by altering the transcriptional activity of DNA . The compound’s interactions with DNA repair proteins further contribute to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its stability may be affected by factors such as temperature and pH . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s effects on cellular metabolism and gene expression can persist over time, leading to prolonged cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth reaches a plateau at certain dosages . It is important to carefully determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with DNA and related enzymes. The compound’s intercalation into DNA can disrupt metabolic processes by inhibiting the activity of DNA-related enzymes such as topoisomerases . This inhibition can affect the overall metabolic flux and alter metabolite levels within cells. Additionally, this compound’s interactions with DNA repair proteins can influence the repair and replication of DNA, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound’s intercalation into DNA primarily occurs in the nucleus, where it can disrupt DNA structure and inhibit DNA-related enzymes . Additionally, this compound can localize to other subcellular compartments, such as the mitochondria, where it can influence mitochondrial DNA and related processes . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
acridin-9-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.2ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;;/h1-8H,9,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCUQORDWZNCHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




